(3S)-3-azaniumylthiolane-3-carboxylate
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Overview
Description
(3S)-3-azaniumylthiolane-3-carboxylate is a chemical compound characterized by its unique structure, which includes a thiolane ring with an azaniumyl group and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-azaniumylthiolane-3-carboxylate typically involves the following steps:
Formation of the Thiolane Ring: The initial step involves the cyclization of a suitable precursor to form the thiolane ring. This can be achieved through intramolecular nucleophilic substitution reactions.
Introduction of the Azaniumyl Group: The azaniumyl group is introduced via amination reactions, where an amine is added to the thiolane ring under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-azaniumylthiolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols, often in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted thiolane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-azaniumylthiolane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which (3S)-3-azaniumylthiolane-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azaniumyl group can form hydrogen bonds and electrostatic interactions, while the thiolane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-azaniumylpyrrolidine-3-carboxylate: Similar structure but with a pyrrolidine ring instead of a thiolane ring.
(3S)-3-azaniumylpiperidine-3-carboxylate: Contains a piperidine ring, offering different steric and electronic properties.
Uniqueness
(3S)-3-azaniumylthiolane-3-carboxylate is unique due to its thiolane ring, which imparts distinct chemical reactivity and biological activity compared to its pyrrolidine and piperidine analogs. The presence of the sulfur atom in the thiolane ring can influence its interaction with biological targets and its overall stability.
Properties
IUPAC Name |
(3S)-3-azaniumylthiolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKWWHXZZFRWCN-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC[C@]1(C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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